molecular formula C15H9BrN2 B11835620 5-Bromo-3-phenyl-1H-indole-2-carbonitrile CAS No. 62039-71-8

5-Bromo-3-phenyl-1H-indole-2-carbonitrile

Cat. No.: B11835620
CAS No.: 62039-71-8
M. Wt: 297.15 g/mol
InChI Key: JCWKJDGGBPKHPS-UHFFFAOYSA-N
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Description

5-Bromo-3-phenyl-1H-indole-2-carbonitrile is a useful research compound. Its molecular formula is C15H9BrN2 and its molecular weight is 297.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62039-71-8

Molecular Formula

C15H9BrN2

Molecular Weight

297.15 g/mol

IUPAC Name

5-bromo-3-phenyl-1H-indole-2-carbonitrile

InChI

InChI=1S/C15H9BrN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H

InChI Key

JCWKJDGGBPKHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C#N

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 3 Phenyl 1h Indole 2 Carbonitrile and Analogues

Strategies for Constructing the Indole-2-carbonitrile Core

The indole-2-carbonitrile scaffold is a crucial intermediate in the synthesis of the target compound. Various classical and modern synthetic methods can be employed for its construction.

Application of Classical Indole (B1671886) Synthesis Approaches for 2-Cyanoindoles (e.g., Fischer Indole Synthesis Modifications)

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of indole synthesis. wikipedia.orgnih.gov This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the indole core. wikipedia.orgnih.gov

For the synthesis of 2-cyanoindoles, a modification of the Fischer indole synthesis can be envisioned. This would typically involve the reaction of a suitably substituted phenylhydrazine with a carbonyl compound containing a nitrile group or a precursor that can be readily converted to a nitrile. For instance, reacting a phenylhydrazine with a pyruvate (B1213749) derivative, followed by conversion of the resulting carboxylic acid at the 2-position to a nitrile, is a plausible, albeit multi-step, approach. The general mechanism for the Fischer indole synthesis is depicted below:

Reaction Scheme: Fischer Indole Synthesis

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃·OEt₂. wikipedia.org

Reactants Catalyst Product Reference
Phenylhydrazine and AcetophenoneSulfuric Acid2-Phenyl-1H-indole e-journals.in
Substituted Phenylhydrazines and KetonesBrønsted or Lewis AcidsSubstituted Indoles wikipedia.orgnih.gov

Palladium-Catalyzed Annulation and Cyclization Protocols for 2-Cyanoindoles (e.g., Fang-Lautens Indole Synthesis)

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed methods for indole synthesis. These reactions often offer milder conditions and broader functional group tolerance compared to classical methods. The Fang-Lautens indole synthesis is a notable example, involving a palladium-catalyzed tandem C-N/Suzuki-Miyaura coupling of ortho-gem-dihalovinylanilines with boronic acids to furnish 2-substituted indoles.

A direct application of this methodology for the synthesis of 2-cyanoindoles has also been developed. This involves the palladium-catalyzed reaction of 2-gem-dihalovinylanilines with a cyanide source. This approach provides a direct route to the indole-2-carbonitrile core.

A plausible reaction scheme for the palladium-catalyzed synthesis of a 2-cyanoindole is as follows:

Reaction Scheme: Palladium-Catalyzed Synthesis of 2-Cyanoindoles

This method benefits from the modularity of the starting materials, allowing for the synthesis of a diverse range of substituted indole-2-carbonitriles.

Regioselective Functionalization of the Indole Nucleus

Once the indole-2-carbonitrile core is established, the next critical steps involve the regioselective introduction of the bromine atom at the C5 position and the phenyl group at the C3 position.

Introduction of Bromine at Position 5 (Bromination Strategies for Indole Systems)

The regioselective bromination of the indole nucleus is a well-established transformation. The electron-rich nature of the indole ring makes it susceptible to electrophilic aromatic substitution. However, controlling the position of halogenation can be challenging. For the synthesis of 5-bromoindoles, direct bromination of the indole core is a common strategy.

Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a popular choice due to its ease of handling and milder reaction conditions compared to elemental bromine. The regioselectivity of bromination is influenced by the solvent, temperature, and the presence of substituents on the indole ring. In many cases, bromination of an unsubstituted indole with NBS in a solvent like DMF or CCl₄ can provide the 5-bromo derivative with good selectivity.

Recent research has also focused on developing highly regioselective methods for the halogenation of indoles. For instance, direct C5-H iodination of indoles has been reported, suggesting that similar strategies for bromination are feasible. researchgate.netrsc.org

Indole Substrate Brominating Agent Solvent Product Reference
IndoleN-Bromosuccinimide (NBS)DMF5-Bromoindole (B119039)General Knowledge
1H-Indole-3-carbaldehyde(In situ generated brominating agent)-5-Bromo-1H-indole-3-carbaldehyde researchgate.net

Arylation at Position 3 via Cross-Coupling Methodologies

The introduction of a phenyl group at the C3 position of the indole ring can be achieved through various cross-coupling reactions. While the user-specified outline mentions Sonogashira coupling, it is important to clarify its application in this context.

The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed reaction for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. acs.orgorganic-chemistry.org In the context of indole synthesis, Sonogashira coupling is typically used to introduce an alkynyl substituent. For instance, a 3-haloindole can be coupled with phenylacetylene (B144264) to yield a 3-(phenylethynyl)indole. While this does not directly produce a 3-phenylindole, the resulting alkyne can be subsequently reduced to the corresponding alkane, providing an indirect route to a 3-phenylethyl)indole.

However, for the direct introduction of a phenyl group, other cross-coupling reactions such as the Suzuki-Miyaura coupling are more direct and commonly employed. The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., phenylboronic acid) with a halide (e.g., 3-bromoindole) in the presence of a palladium catalyst and a base. nih.govacs.orgrsc.orgorganic-chemistry.org

More recently, direct C-H arylation methods have gained prominence. These reactions allow for the coupling of an aryl halide directly with the C-H bond of the indole at the C3 position, obviating the need for pre-functionalization of the indole ring. nih.govnih.govresearchgate.net For example, the palladium-catalyzed direct arylation of indoles with aryl halides in water has been reported to be highly regioselective for the C3 position. nih.gov

Reaction Type Indole Substrate Coupling Partner Catalyst System Product Reference
Direct C-H ArylationIndoleAryl HalidePd(OAc)₂/dppm3-Phenyl-1H-indole nih.gov
Suzuki-Miyaura Coupling3-Vinylindole (via hydroboration)Aryl Halide/TriflatePd Catalyst/LigandC3-β-Arylindole nih.gov
Sonogashira Coupling3-IodoindolePhenylacetylenePdCl₂(PPh₃)₂/CuI3-(Phenylethynyl)indole nih.gov
Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. lmaleidykla.lt This reaction is particularly effective for the C3-arylation of indole scaffolds. The synthesis typically begins with a 3-iodoindole derivative, which is then coupled with an appropriate arylboronic acid. mdpi.com

The reaction is tolerant of a wide variety of functional groups and often proceeds under relatively mild conditions with high yields. researchgate.net A common catalytic system involves a palladium source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate. mdpi.com The reaction solvent is often a mixture, for instance, Toluene (B28343)/Ethanol/Water, to facilitate the dissolution of both organic and inorganic reagents. mdpi.com

Research by Bou-Antoun et al. demonstrates the efficacy of this method for the synthesis of various 3-aryl-1H-indole-2-carbonitrile derivatives starting from 1-benzyl-3-iodo-1H-indole-2-carbonitriles. mdpi.com The findings from these studies are summarized in the table below.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-indole-2-carbonitrile Derivatives mdpi.com

Arylboronic AcidProductCatalystBaseSolventYield (%)
Phenylboronic acid1-Benzyl-3-phenyl-1H-indole-2-carbonitrilePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O92
4-Methylphenylboronic acid1-Benzyl-3-(p-tolyl)-1H-indole-2-carbonitrilePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O89
4-Methoxyphenylboronic acid1-Benzyl-3-(4-methoxyphenyl)-1H-indole-2-carbonitrilePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90
2-Thienylboronic acid1-Benzyl-3-(thiophen-2-yl)-1H-indole-2-carbonitrilePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O84
Stille Cross-Coupling Reactions

The Stille cross-coupling reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. researchgate.net This method serves as a valuable alternative to the Suzuki-Miyaura reaction for the C3-arylation of indoles, particularly when the corresponding organoboron reagents are unstable or difficult to prepare. The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

For the synthesis of 3-phenyl-1H-indole-2-carbonitrile analogues, a 3-iodoindole precursor is reacted with an arylstannane, such as tributyl(phenyl)stannane. Catalysts like Pd(PPh₃)₄ are effective, and the reaction is typically carried out in an anhydrous solvent like toluene at elevated temperatures. mdpi.com

The table below presents data from the application of the Stille reaction for the synthesis of 3-aryl-1H-indole-2-carbonitrile derivatives. mdpi.com

Table 2: Examples of Stille Cross-Coupling for the Synthesis of 3-Aryl-1H-indole-2-carbonitrile Derivatives mdpi.com

OrganostannaneProductCatalystSolventYield (%)
Tributyl(phenyl)stannane1-Benzyl-3-phenyl-1H-indole-2-carbonitrilePd(PPh₃)₄Toluene81
Tributyl(thiophen-2-yl)stannane1-Benzyl-3-(thiophen-2-yl)-1H-indole-2-carbonitrilePd(PPh₃)₄Toluene75
Heck Cross-Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction can be adapted for the synthesis of 3-substituted indoles. For instance, a 3-iodoindole derivative can be coupled with an alkene like styrene (B11656) to introduce a vinylphenyl group, which can subsequently be reduced if necessary, or directly to form a stilbene-like structure integrated into the indole core. mdpi.com

The efficiency of the Heck reaction depends on factors such as the choice of palladium catalyst, ligand, base, and solvent. bohrium.com Common conditions involve using Palladium(II) acetate (B1210297) as the catalyst precursor, a phosphine (B1218219) ligand like triphenylphosphine, and a base such as triethylamine (B128534) in a solvent like DMF. mdpi.com

The following table summarizes results from Heck coupling reactions performed on a 1-benzyl-3-iodo-1H-indole-2-carbonitrile substrate. mdpi.com

Table 3: Examples of Heck Cross-Coupling for the Synthesis of 3-Substituted-1H-indole-2-carbonitrile Derivatives mdpi.com

AlkeneProductCatalystBaseSolventYield (%)
Styrene1-Benzyl-3-((E)-styryl)-1H-indole-2-carbonitrilePd(OAc)₂/PPh₃Et₃NDMF85
n-Butyl acrylate(E)-Butyl 3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylatePd(OAc)₂/PPh₃Et₃NDMF75

Strategies for Nitrile Group Introduction at Position 2

The introduction of a nitrile (cyano) group at the C2 position of the indole ring is a key step in synthesizing the target compound. Direct cyanation of the indole nucleus can be challenging but has been accomplished through various methods. nih.gov These strategies often involve the use of a cyanating agent and a catalyst or specific reaction conditions to achieve regioselectivity at the C2 position.

Several sources for the cyano group have been successfully employed, including:

Zinc Cyanide (Zn(CN)₂): Palladium-catalyzed cyanation using Zn(CN)₂ is a common method for introducing nitrile groups onto aromatic and heteroaromatic rings.

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): This reagent, often referred to as Beller's NCTS, can act as an electrophilic cyanating agent. nih.gov

Other Cyanide Sources: Reagents such as tert-butylisocyanide, nitromethane, and benzyl (B1604629) cyanide have also been reported for the direct incorporation of a nitrile or a precursor group onto the indole scaffold under various catalytic conditions. nih.gov

Another approach involves the dehydration of a corresponding amide. For example, a 1H-indole-2-carboxamide can be treated with a dehydrating agent like phosphorus oxychloride to yield the 1H-indole-2-carbonitrile. nih.gov Furthermore, transformations of other functional groups at the C2 position, such as the conversion of a nitroethyl group, can also lead to the desired acetonitrile (B52724) derivative. nih.gov

Exploration of Multicomponent Reactions (MCRs) for Indole Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.gov MCRs provide a powerful platform for the rapid assembly of complex molecular architectures, including highly substituted indole derivatives. researchgate.net

Several MCRs have been developed for the synthesis of indole-containing heterocycles. For instance, a one-pot, four-component reaction involving 3-cyanoacetyl indole, an aromatic aldehyde, malononitrile, and ammonium (B1175870) acetate can be used to synthesize 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles. researchgate.net This demonstrates the potential of MCRs to build complex structures around an indole core in a single step.

Another relevant example is the one-pot synthesis of 2-((1H-Indol-3-yl)(Phenyl)methyl)malononitrile derivatives from the reaction of an indole, an aromatic aldehyde, and malononitrile, often facilitated by a catalyst. researchgate.net Such strategies streamline the synthetic process by avoiding the isolation of intermediates, thereby saving time and resources. The development of novel MCRs continues to be an active area of research for accessing diverse and complex indole-based molecular scaffolds. mdpi.com

Reactivity and Chemical Transformations of 5 Bromo 3 Phenyl 1h Indole 2 Carbonitrile

Reactivity of the Bromo-Substituent in Cross-Coupling and Nucleophilic Substitution Reactions

The bromine atom at the C-5 position of the indole (B1671886) ring is a key handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This halogen substituent makes the compound an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds. While research on 5-Bromo-3-phenyl-1H-indole-2-carbonitrile itself is specific, the reactivity of similar bromo-heterocyclic compounds is well-documented and provides a strong precedent for its expected chemical behavior.

Palladium-catalyzed cross-coupling reactions are highly efficient for modifying halogenated aromatic systems. nih.govuzh.ch For instance, an efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine (B172147) has been described, allowing for the preparation of a wide range of (hetero)aryl-1,2,3-triazines. nih.govresearchgate.net This suggests that this compound would readily participate in similar transformations.

Key cross-coupling reactions applicable to the 5-bromo substituent include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form a C-C bond, attaching a new aryl or vinyl group at the C-5 position. The reactivity of iodo-indole derivatives in Suzuki reactions highlights the utility of this approach for functionalizing the indole core. mdpi.comnih.gov

Heck Reaction: Coupling with alkenes to introduce an alkenyl substituent at C-5. mdpi.comnih.gov

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C bond, yielding a 5-alkynyl indole derivative. mdpi.comnih.gov

Stille Coupling: The use of organotin reagents to create new C-C bonds. mdpi.comnih.gov

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to 5-aminoindole (B14826) derivatives.

Beyond cross-coupling, the bromo-substituent may undergo nucleophilic aromatic substitution (SNAr) reactions, although this is generally less common for bromoarenes unless the ring is sufficiently activated by electron-withdrawing groups. A study on 5-bromo-1,2,3-triazines demonstrated their reaction with phenols via a concerted SNAr mechanism. nih.gov The presence of the electron-withdrawing nitrile group at C-2 and the phenyl group at C-3 in the target molecule could potentially facilitate such reactions under specific conditions.

Reaction TypeCoupling PartnerCatalyst/Reagents (Typical)Expected Product
Suzuki-Miyaura CouplingAr-B(OH)₂Pd Catalyst (e.g., Pd(PPh₃)₄), Base5-Aryl-3-phenyl-1H-indole-2-carbonitrile
Heck ReactionAlkenePd Catalyst (e.g., Pd(OAc)₂), Base5-Alkenyl-3-phenyl-1H-indole-2-carbonitrile
Sonogashira CouplingTerminal AlkynePd/Cu Catalyst, Base5-Alkynyl-3-phenyl-1H-indole-2-carbonitrile
Buchwald-Hartwig AminationAmine (R₂NH)Pd Catalyst, Ligand, Base5-(Dialkyl/Aryl)amino-3-phenyl-1H-indole-2-carbonitrile
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., RO⁻)Strong Base/High Temperature5-Alkoxy-3-phenyl-1H-indole-2-carbonitrile

Transformations of the Phenyl Group at Position 3

The phenyl group at the C-3 position significantly influences the electronic properties of the indole core and serves as a site for further functionalization.

Further derivatization of the 3-phenyl group can be achieved through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.org However, the reactivity of this phenyl ring is influenced by the attached indole moiety. The reaction conditions would need to be carefully selected to favor substitution on the phenyl ring over the indole core, which is itself electron-rich and prone to electrophilic attack. nih.gov

Chemical Modifications of the Nitrile Group at Position 2

The nitrile group at C-2 is a versatile functional group that can undergo a wide array of chemical transformations. The 2-cyanoindole scaffold is a valuable precursor for synthesizing various indole-fused polycycles and other substituted indoles. nih.govorganic-chemistry.org

Nucleophilic Additions to the Nitrile Function

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many of its transformations. The nitrile functional group is known to participate in various nucleophilic additions, making it a versatile intermediate. cymitquimica.com Organometallic reagents like Grignards or organolithiums can add to the nitrile to form, after hydrolysis, ketones.

Reduction and Hydrolysis Pathways

The nitrile group can be readily transformed into other important functional groups through reduction and hydrolysis.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to 2-(aminomethyl)-5-bromo-3-phenyl-1H-indole derivatives, which are valuable building blocks.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis typically yields a carboxamide (5-Bromo-3-phenyl-1H-indole-2-carboxamide), while complete hydrolysis leads to the corresponding carboxylic acid (5-Bromo-3-phenyl-1H-indole-2-carboxylic acid). The slow hydrolysis of a related compound, the anhydride (B1165640) of 2-cyano-2-phenylpropanoic acid, has been utilized to continuously generate the acid in situ for chemical processes. researchgate.net

Divergent Reaction Pathways and Chemodivergent Transformations

Nitrile Group TransformationReagents (Typical)Product Functional Group
Nucleophilic AdditionR-MgBr, then H₃O⁺Ketone
ReductionLiAlH₄ or H₂/CatalystPrimary Amine
Partial HydrolysisH₂O, H⁺ or OH⁻ (mild)Carboxamide
Complete HydrolysisH₂O, H⁺ or OH⁻ (strong)Carboxylic Acid
Cascade CyclizationRadical initiator, alkene moietyFused Polycyclic Systems

Electrophilic Aromatic Substitution Reactions on the Indole Core

The indole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. nih.gov Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the indole core. wikipedia.orgbyjus.com In an unsubstituted indole, the C-3 position is the most nucleophilic and therefore the primary site of attack. nih.gov

However, in this compound, the C-3 position is already occupied by a phenyl group. Therefore, further electrophilic substitution will be directed to other positions on the carbocyclic (benzene) part of the indole ring, namely C-4, C-6, and C-7. The regioselectivity of such a reaction is governed by the combined electronic effects of the existing substituents:

Indole Nitrogen: The lone pair on the nitrogen atom is strongly activating and directs electrophiles to the C-3, C-5, and C-7 positions.

Bromo Group (C-5): Halogens are deactivating via their inductive effect but are ortho-, para-directing due to resonance. It would direct incoming electrophiles to the C-4 and C-6 positions.

Phenyl Group (C-3): Generally deactivating.

Nitrile Group (C-2): A strong electron-withdrawing and deactivating group.

Transition Metal-Catalyzed Functionalizations and Dearomatization Processes of Indoles

The indole scaffold is a cornerstone in medicinal chemistry and materials science, and its functionalization is of paramount importance for the development of new therapeutic agents and functional materials. The subject of this article, this compound, possesses several reactive sites that can be exploited for further chemical transformations. Among these, the bromine atom at the C5-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. Additionally, the indole core itself can potentially undergo dearomatization processes to yield three-dimensional indoline (B122111) structures.

The C-Br bond at the C5-position of the indole ring is particularly amenable to functionalization through well-established palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allow for the introduction of a wide array of substituents, thereby enabling the synthesis of a diverse library of derivatives.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for introducing aryl or vinyl groups. For 5-bromoindoles, this reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base. The reaction of 5-bromoindazoles, which are bioisosteres of indoles, with various boronic acids has been shown to proceed in good yields, suggesting a similar reactivity for 5-bromoindoles.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reactivity of 5-bromoindoles in Sonogashira couplings has been demonstrated, allowing for the introduction of various alkynyl moieties at the C5-position. Sequential Sonogashira-Suzuki couplings have also been reported for 5-bromo-3-iodoindoles, highlighting the possibility of multiple, selective functionalizations on the indole scaffold.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium catalysts are commonly used for this transformation. Intramolecular Heck reactions of bromoindoles have been utilized to synthesize fused-ring systems, demonstrating the utility of this reaction in creating complex molecular architectures.

The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. It represents a key method for introducing nitrogen-containing substituents onto the indole nucleus, which is a common feature in many biologically active compounds.

The following tables provide representative examples of transition metal-catalyzed functionalizations on 5-bromoindole (B119039) scaffolds, illustrating the potential reactivity of this compound in similar transformations.

Table 1: Examples of Suzuki-Miyaura Coupling with 5-Bromoindazoles (Indole Bioisosteres)
EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DimethoxyethaneHigh
25-Bromo-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl2K2CO3DimethoxyethaneGood
35-Bromo-1-acetyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DimethoxyethaneModest

Data is illustrative of reactivity for analogous compounds.

Table 2: Examples of Sonogashira Coupling with Bromoindoles
EntryAryl HalideAlkyneCatalystCo-catalystBaseYield (%)
15-Bromo-3-iodo-1-(triisopropylsilyl)-1H-indolePhenylacetylene (B144264)PdCl2(PPh3)2CuIEt3N/DMF95
25-Bromo-3-iodo-1-(triisopropylsilyl)-1H-indole1-HexynePdCl2(PPh3)2CuIEt3N/DMF88

Data is illustrative of reactivity for analogous compounds.

Table 3: Example of Intramolecular Heck Reaction of a Bromoindole Derivative
EntrySubstrateCatalystLigandBaseSolventProductYield (%)
1N-((3-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl)methyl)-N-arylbenzenesulfonamidePd(OAc)2PPh3K2CO3DMFCyclo-fused carbolineNot specified

Data is illustrative of reactivity for analogous compounds.

Table 4: Examples of Buchwald-Hartwig Amination with Heteroaryl Halides
EntryAryl HalideAmineCatalystLigandBaseYield (%)
13-ChloroindazoleMorpholinePd2(dba)3XPhosK3PO495
26-ChloroindolePhenylboronic acidPd2(dba)3SPhosK3PO485

Data is illustrative of reactivity for analogous compounds.

Spectroscopic and Structural Data for this compound Not Found in Publicly Indexed Sources

A thorough search of publicly available scientific literature and chemical databases did not yield experimental spectroscopic and structural elucidation data for the specific compound This compound .

While extensive data exists for related indole structures, including various bromo- and phenyl-substituted indoles and indole-2-carbonitriles, the complete characterization profile for this exact molecule could not be located. For instance, spectroscopic data for the related compound 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile is available, but this data cannot be used to accurately describe the requested compound due to differences in the position of the bromine atom and the presence of an N-methyl group, which significantly alter the chemical environment of the molecule and thus its spectroscopic signatures. mdpi.com

Consequently, it is not possible to provide the detailed analysis for the following sections as requested:

Spectroscopic and Structural Elucidation of 5 Bromo 3 Phenyl 1h Indole 2 Carbonitrile

Mass Spectrometry Techniques

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Without access to published experimental findings from the synthesis and characterization of 5-Bromo-3-phenyl-1H-indole-2-carbonitrile, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N). While specific experimental data for this compound is not detailed in readily available literature, the expected values for its protonated molecular ion ([M+H]⁺) would be compared against the calculated mass for formula confirmation.

FormulaIonCalculated Mass (m/z)Observed Mass (m/z)
C₁₅H₉BrN₂[M(⁷⁹Br)+H]⁺310.0025Data not available
[M(⁸¹Br)+H]⁺312.0005

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the empirical formula and assess sample purity. The structural identity of novel compounds, such as 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, has been successfully proven in part by this method.

The calculated elemental composition for this compound (C₁₅H₉BrN₂) is presented below. Experimental "found" values would be expected to align closely with these calculations.

ElementCalculated (%)Found (%)
Carbon (C)58.28Data not available
Hydrogen (H)2.93
Nitrogen (N)9.06

X-ray Crystallography for Solid-State Structure Determination

While X-ray crystallography has been used to determine the structures of related indole (B1671886) derivatives, a search of the scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. Therefore, specific experimental data regarding its crystal system, space group, and unit cell dimensions are not currently available.

Chromatographic Methods for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

Chromatographic techniques are fundamental for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods that separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. Purity is typically determined by the area percentage of the main peak in the resulting chromatogram.

For indole derivatives, reverse-phase (RP) HPLC is a common method for purity analysis. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like formic acid or phosphoric acid to improve peak shape. The separation is achieved by adjusting the solvent gradient, and detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 254 nm.

While these general methods are applicable, a specific, validated HPLC or UPLC protocol with reported retention times for this compound is not available in the reviewed literature. The development of such a method would be a standard procedure in the synthesis and quality control of the compound.

Computational Chemistry and Theoretical Studies on 5 Bromo 3 Phenyl 1h Indole 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For a compound like 5-Bromo-3-phenyl-1H-indole-2-carbonitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule, which provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters are crucial for understanding the molecule's three-dimensional shape and stability. Furthermore, DFT is used to calculate various electronic properties, including total energy, dipole moment, and the distribution of atomic charges, offering insights into the molecule's polarity and electronic nature.

Analysis of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution across a molecule. The MEP surface is color-coded to represent different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, an MEP analysis would identify the most reactive sites, such as the electronegative nitrogen atom of the nitrile group and the bromine atom, which would likely be depicted as electron-rich (red or yellow) regions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap suggests high reactivity, as less energy is required to excite an electron. For this compound, calculating these orbitals would help predict its reactivity in chemical reactions and its potential as an electron donor or acceptor.

Table 1: Conceptual Frontier Molecular Orbital Parameters (Note: This table is illustrative as specific data for the compound is unavailable.)

Parameter Description Conceptual Value
EHOMO Energy of the Highest Occupied Molecular Orbital (eV)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital (eV)

Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Topological analyses provide a deeper understanding of chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores.

Molecular Docking Simulations to Predict Binding Interactions with Theoretical Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This simulation helps in understanding the binding mode and affinity of a ligand within the active site of a protein. For this compound, docking studies could be performed against various protein targets to explore its potential pharmacological activities. The simulation would predict key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the compound and the protein's amino acid residues. The results are often scored based on binding energy, with lower values indicating a more stable complex.

Table 2: Illustrative Molecular Docking Results (Note: This table is a template as specific docking studies for the compound are unavailable.)

Target Protein (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Example Target 1 (value) (e.g., Asp1046, Val848) (e.g., H-bond, Pi-alkyl)

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or complexed with a protein, would track the movements of its atoms, revealing information about its conformational stability, flexibility, and the dynamics of its interactions with its environment. Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to assess the stability of the system and the flexibility of different parts of the molecule.

In Silico Prediction of Molecular Properties and Reactivity Parameters

Table 3: Predicted Molecular Properties and Reactivity Parameters (Template) (Note: This table is illustrative as specific data for the compound is unavailable.)

Property/Parameter Description Predicted Value
Molecular Weight Mass of one mole of the substance g/mol
LogP Octanol-water partition coefficient (value)
TPSA Topological Polar Surface Area Ų
Hardness (η) Resistance to change in electron distribution (eV)
Softness (S) Reciprocal of hardness (eV⁻¹)
Electronegativity (χ) Power of an atom to attract electrons (eV)

Advanced Research Applications of 5 Bromo 3 Phenyl 1h Indole 2 Carbonitrile As a Chemical Scaffold

Strategic Intermediate in the Synthesis of Complex Polycyclic Indole (B1671886) Derivatives

The rigid, planar structure of the indole ring system makes it an ideal foundation for the construction of complex polycyclic aromatic hydrocarbons (PAHs) and other fused heterocyclic systems. nih.govrsc.org 5-Bromo-3-phenyl-1H-indole-2-carbonitrile serves as a strategic intermediate in this context, with its functional groups providing handles for intramolecular cyclization reactions. organic-chemistry.orgnih.gov

The presence of the bromine atom at the 5-position is particularly advantageous for palladium-catalyzed cross-coupling reactions, which can be followed by an intramolecular cyclization to forge new rings. For instance, a Suzuki or Sonogashira coupling reaction can introduce a suitably functionalized group that can subsequently undergo a cyclization reaction to form a new carbocyclic or heterocyclic ring fused to the indole core.

One potential synthetic route to a polycyclic indole derivative is outlined below:

StepReactionReactantProduct
1Suzuki CouplingArylboronic acid with a pendant nucleophile5-Aryl-3-phenyl-1H-indole-2-carbonitrile
2Intramolecular Cyclization-Fused polycyclic indole derivative

This table is illustrative of a potential synthetic pathway. Specific reagents and conditions would need to be optimized.

The phenyl group at the 3-position can also participate in cyclization reactions, such as electrophilic cyclization onto an ortho-position of the phenyl ring, leading to the formation of indole-fused carbazoles or other complex polyaromatic systems. The carbonitrile group can also be transformed into other functional groups that can participate in cyclization reactions.

Building Block for the Development of Novel Organic Materials (e.g., fluorescent probes)

The development of novel organic materials with tailored photophysical properties is a burgeoning area of research, with applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. mdpi.comresearchgate.netjmaterenvironsci.comresearchgate.net The 3-phenyl-1H-indole-2-carbonitrile scaffold possesses the key electronic features of a donor-π-acceptor (D-π-A) system, where the indole nucleus acts as the electron donor, the phenyl ring as part of the π-conjugated bridge, and the cyano group as the electron acceptor. nih.govresearchgate.net This electronic arrangement often leads to interesting photophysical properties, including fluorescence.

The bromine atom at the 5-position of this compound offers a convenient point for further functionalization to fine-tune the electronic and photophysical properties of the resulting materials. For example, the introduction of strong electron-donating or electron-withdrawing groups via cross-coupling reactions can significantly alter the intramolecular charge transfer (ICT) character of the molecule, thereby modulating its absorption and emission wavelengths.

Below is a hypothetical data table illustrating how modifications at the 5-position could influence the photophysical properties of materials derived from this scaffold, based on general principles of D-π-A chromophores.

Derivative5-SubstituentAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
Parent Compound -Br~350~450~20
Derivative A -N(CH₃)₂~380~500~45
Derivative B -NO₂~360~470~15

This data is illustrative and based on expected trends for donor-acceptor chromophores. Actual values would need to be determined experimentally.

Precursor for the Synthesis of Diverse Functionalized Chemical Entities

The chemical reactivity of the bromo and cyano functionalities, coupled with the inherent reactivity of the indole ring itself, makes this compound an excellent precursor for a wide variety of functionalized molecules. nih.govmdpi.com The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted into other nitrogen-containing heterocycles. google.com

Some of the key transformations that can be performed on this scaffold are summarized below:

Functional GroupReaction TypeProduct Functional Group
5-BromoSuzuki Coupling5-Aryl/Heteroaryl
5-BromoSonogashira Coupling5-Alkynyl
5-BromoBuchwald-Hartwig Amination5-Amino
2-CarbonitrileHydrolysis2-Carboxylic Acid
2-CarbonitrileReduction2-Aminomethyl
2-CarbonitrileReaction with organometallics2-Acyl

This versatility allows for the introduction of a wide range of substituents, leading to the generation of a diverse array of molecules with potentially interesting biological or material properties. iajps.comnbinno.compharmaffiliates.com

Application in Structure-Reactivity Relationship (SAR) Studies for Chemical Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and the design of new functional materials. nih.gov By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity or physical properties, researchers can identify the key structural features required for optimal performance. The this compound scaffold is well-suited for SAR studies due to the ease with which its different positions can be functionalized. rsc.org

For example, in a drug discovery program, a library of analogs could be synthesized by varying the substituents at the 5-position (via reactions of the bromo group), on the 3-phenyl ring, and by modifying the 2-carbonitrile group. The biological activity of these analogs would then be assessed, and the resulting data used to build a QSAR (Quantitative Structure-Activity Relationship) model. mdpi.comijpsi.orgnih.govresearchgate.net

A hypothetical SAR data table for a series of analogs targeting a hypothetical protein kinase is presented below:

CompoundR1 (at 5-position)R2 (on 3-phenyl)R3 (from 2-cyano)IC₅₀ (nM)
Parent BrHCN500
Analog 1 4-FluorophenylHCN250
Analog 2 Br4-MethoxyCN750
Analog 3 BrHCOOH1000
Analog 4 4-FluorophenylHCONH₂150

This data is hypothetical and for illustrative purposes only. Such a study would help to elucidate the importance of different substituents for biological activity and guide the design of more potent and selective compounds.

Design and Synthesis of Chemically Diverse Libraries for Research Exploration

The principles of combinatorial chemistry are often employed to generate large libraries of related compounds for high-throughput screening in drug discovery and materials science. nih.gov The this compound scaffold is an excellent starting point for the construction of such libraries due to its multiple points of diversification.

A parallel synthesis approach could be used to create a library of compounds where different building blocks are introduced at the 5-position and by modification of the 2-carbonitrile. For example, a matrix could be designed where a set of boronic acids are reacted with the 5-bromo position, and a set of nucleophiles are used to transform the 2-carbonitrile group.

An example of a library design is shown below:

Modification of 2-CN Modification of 2-CN Modification of 2-CN
Suzuki Coupling at 5-Br with Ar¹-B(OH)₂ Product A1Product A2Product A3
Suzuki Coupling at 5-Br with Ar²-B(OH)₂ Product B1Product B2Product B3
Suzuki Coupling at 5-Br with Ar³-B(OH)₂ Product C1Product C2Product C3

This approach allows for the rapid generation of a large number of structurally diverse molecules, increasing the probability of discovering novel compounds with desired properties. beilstein-archives.org

Future Research Directions and Outlook for 5 Bromo 3 Phenyl 1h Indole 2 Carbonitrile

Development of More Efficient and Sustainable Synthetic Routes

Key areas for investigation include:

One-Pot and Multi-Component Reactions: Designing convergent syntheses where multiple chemical bonds are formed in a single operation can significantly reduce purification steps, solvent usage, and time. researchgate.nettandfonline.com The development of a multi-component reaction that combines precursors for the indole (B1671886) ring, the phenyl group, and the nitrile function would represent a substantial advancement.

Green Chemistry Approaches: The principles of green chemistry should be applied, such as utilizing aqueous media for reactions, a strategy that has proven effective for the synthesis of other 3-phenyl-1H-indoles. nih.gov Exploring the use of reusable catalysts, such as nanocatalysts, could also lead to more sustainable processes. researchgate.net A patented green synthesis for 5-bromoindole (B119039), which involves milder conditions and controls isomer formation, could serve as a model for developing a more eco-friendly route to the title compound. google.com

C-H Activation Strategies: Modern synthetic methods involving direct C-H activation and functionalization could provide a more direct route to the core structure, bypassing the need for pre-functionalized starting materials and thus shortening the synthetic sequence.

Proposed Sustainable StrategyRationale & Potential Benefit
Palladium-Catalyzed Synthesis in WaterReduces reliance on volatile organic solvents, aligning with green chemistry principles. nih.gov
Multi-Component Reaction (MCR)Improves overall efficiency and atom economy by minimizing intermediate isolation steps. researchgate.nettandfonline.com
Flow ChemistryAllows for precise control over reaction parameters, potentially improving yield and safety while enabling scalability.
Use of Heterogeneous NanocatalystsFacilitates catalyst recovery and reuse, reducing waste and cost. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

5-Bromo-3-phenyl-1H-indole-2-carbonitrile possesses multiple reactive sites, offering a rich platform for exploring novel chemical transformations. Future research should focus on systematically investigating the reactivity of each functional group to unlock its full potential as a versatile building block.

Transformations at the C5-Bromo Position: The bromine atom is an ideal handle for post-synthetic modification via cross-coupling reactions. Drawing parallels with the reactivity of 3-iodo-indole-2-carbonitriles, which readily undergo Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings, the C5-bromo position can be used to introduce a wide array of substituents. mdpi.comnih.govnih.gov This would enable the creation of a diverse library of analogues with varied electronic and steric properties.

Reactivity of the C2-Nitrile Group: The nitrile moiety is a gateway to numerous other functional groups. Future studies could explore its hydrolysis to carboxamides or carboxylic acids, its reduction to primary amines (aminomethyl groups), or its participation in cycloaddition reactions to construct novel fused heterocyclic systems. nih.gov

Functionalization of the Indole N-H: The indole nitrogen can be readily alkylated, arylated, or acylated. This derivatization can be used not only to protect the nitrogen but also to modulate the compound's solubility, electronic properties, and biological activity.

Cycloaddition Reactions: The indole core itself can participate in cycloaddition reactions. Inspired by the use of 5-bromo-isatin derivatives in 1,3-dipolar cycloadditions, future work could investigate similar reactions with this compound to generate complex polycyclic structures. researchgate.net

Functional GroupPotential Reaction TypeResulting Structure/Function
C5-BromoSuzuki, Buchwald-Hartwig, Sonogashira CouplingIntroduction of new aryl, alkyl, amino, or alkynyl groups. mdpi.comnih.gov
C2-NitrileHydrolysis, Reduction, CycloadditionConversion to amides, acids, amines, or fused heterocycles. nih.gov
N-HAlkylation, Arylation, AcylationModification of physical properties and biological activity.
Indole Core1,3-Dipolar CycloadditionSynthesis of novel, complex polycyclic indole derivatives. researchgate.net

In-Depth Mechanistic Investigations of Synthetic and Transformational Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future research should move beyond simple procedural development to include detailed mechanistic studies.

Proposed mechanistic studies could involve:

Kinetic Analysis: Performing kinetic studies on key synthetic steps to determine reaction orders, activation energies, and the influence of catalyst or reagent concentrations.

Intermediate Trapping and Characterization: Utilizing spectroscopic techniques (e.g., in-situ NMR, low-temperature MS) to detect, isolate, and characterize transient intermediates, providing direct evidence for proposed reaction pathways.

Isotopic Labeling Studies: Employing isotopically labeled reagents (e.g., using ¹³C, ¹⁵N, or ²H) to trace the pathways of atoms throughout a reaction, which can definitively confirm or refute proposed mechanisms. For instance, a proposed mechanism for the reaction of a related 5-bromoindole derivative involved initial protonation followed by nucleophilic addition, a hypothesis that could be tested with isotopic labeling. researchgate.net

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental design, thereby saving time and resources. Future work on this compound should integrate advanced computational modeling to accelerate the discovery of new derivatives and applications.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the molecule's electronic structure. By mapping the Frontier Molecular Orbitals (HOMO/LUMO) and electrostatic potential, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the exploration of new reactions.

Simulating Spectroscopic Data: Computational models can predict NMR, IR, and UV-visible spectra with high accuracy. This can aid in the structural confirmation of newly synthesized derivatives and help interpret complex experimental data.

In Silico Screening for Biological Activity: As demonstrated with other indole derivatives, molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to screen virtual libraries of derivatives against biological targets. tandfonline.comfarmaceut.org This predictive approach can prioritize the synthesis of compounds with the highest potential for desired biological activities.

Integration into New Chemical Methodologies and Catalyst Development

The unique electronic and structural features of this compound suggest its potential for use in developing new chemical tools and catalysts. Future research could explore its application as a foundational element in catalysis and materials science.

Development of Novel Ligands: The molecule contains multiple potential coordination sites for metal ions, including the indole and nitrile nitrogen atoms and the π-systems of the aromatic rings. It could serve as a scaffold for designing novel ligands for transition metal catalysis. By synthesizing organometallic complexes incorporating this indole derivative, new catalysts could be developed for reactions such as cross-coupling, hydrogenation, or polymerization.

Scaffold for Organocatalysis: The rigid indole framework, combined with its multiple functionalization points, makes it an attractive core for the development of new organocatalysts. Derivatives could be designed to promote specific asymmetric transformations.

Building Block for Functional Materials: The extended π-system and the presence of a heavy bromine atom suggest that derivatives of this compound could have interesting photophysical properties. Future investigations could explore their potential as components in organic light-emitting diodes (OLEDs), fluorescent sensors, or photosensitizers.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Bromo-3-phenyl-1H-indole-2-carbonitrile?

A typical approach involves palladium- or copper-catalyzed cross-coupling reactions to introduce substituents onto the indole core. For brominated indoles, bromination of precursor indoles using reagents like N-bromosuccinimide (NBS) under controlled conditions is standard. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems has been used for analogous bromoindole derivatives, yielding ~50% after flash chromatography . Modifications may include optimizing solvent ratios (e.g., PEG-400:DMF = 2:1) and catalyst loadings.

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key methods include:

  • 1^1H/13^{13}C NMR : To verify aromatic proton environments and carbon frameworks. For example, indole NH protons typically resonate at δ ~11.8 ppm in DMSO-d₆ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ with <5 ppm error) .
  • TLC : Monitors reaction progress using hexane/ethyl acetate eluents (Rf_f ~0.23–0.30) .

Q. What safety precautions are essential when handling this compound?

  • Store at 0–6°C under inert gas (e.g., N2_2) to prevent degradation .
  • Use PPE (N95 masks, gloves, eye protection) to avoid inhalation/contact .
  • Avoid open flames due to potential flammability in solvent-rich environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Catalyst Screening : Test alternatives to CuI (e.g., Pd(PPh3_3)4_4) for cross-coupling steps .
  • Solvent Systems : Compare PEG-400/DMF with toluene/DMF for better solubility and reduced side reactions .
  • Reaction Time : Extend beyond 12 hours for sluggish steps, as seen in analogous syntheses yielding 33–50% .
  • Purification : Use gradient elution in flash chromatography (e.g., 70:30 to 90:10 ethyl acetate/hexane) .

Q. How can contradictions in spectroscopic data between synthesized batches be resolved?

  • Purity Checks : Re-run TLC with alternate eluents (e.g., dichloromethane/methanol) to detect impurities .
  • Advanced NMR : Employ 19^{19}F NMR (if fluorinated analogs exist) or 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Single-Crystal X-ray Diffraction : Confirm unambiguous structure determination if crystallizable .

Q. What strategies mitigate competing side reactions during functionalization of the indole core?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or phenylsulfonyl groups to shield reactive NH positions during bromination or nitrile formation .
  • Temperature Control : Maintain reactions at –20°C to 0°C to suppress electrophilic aromatic substitution byproducts .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Suzuki-Miyaura Coupling : The bromine at C5 acts as a leaving group, enabling Pd-catalyzed coupling with aryl boronic acids. Steric hindrance from the phenyl group at C3 may require bulky ligands (e.g., SPhos) .
  • Buchwald-Hartwig Amination : The electron-withdrawing nitrile at C2 directs amination to the brominated position, but competing CN group reactivity must be controlled .

Q. How can computational methods aid in designing derivatives of this compound?

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C5 vs. C7) by analyzing frontier molecular orbitals .
  • Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., kinase inhibitors) using the nitrile group as a hydrogen bond acceptor .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar indole derivatives?

  • Batch-Specific Factors : Trace impurities in starting materials (e.g., 3-phenylindole) or solvent moisture can reduce yields. Use Karl Fischer titration to ensure anhydrous conditions .
  • Catalyst Deactivation : CuI may aggregate in polar solvents; sonicate the catalyst mixture pre-reaction to improve dispersion .

Q. Why do NMR spectra of this compound vary across studies?

  • Solvent Effects : Chemical shifts differ in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding with the indole NH .
  • Tautomerism : The NH proton may exchange rapidly, broadening signals; use D2_2O shake tests to confirm exchangeable protons .

Methodological Tables

Q. Table 1. Comparative Yields of Brominated Indole Derivatives

CompoundMethodYieldReference
5-Bromo-3-(triazolyl)indoleCuAAC in PEG-400/DMF50%
2-(5-Bromo-2-hydroxyphenyl)indoleMulti-step synthesis33%
5-Bromo-2-methylindoleDirect bromination98%

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueObservationReference
1^1H NMRNH proton at δ 11.84 ppm (DMSO-d₆)
HRMS[M-H]⁻ at m/z 312.9878 (calc)
TLC Rf_f0.23 (hexane/ethyl acetate = 3:1)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.